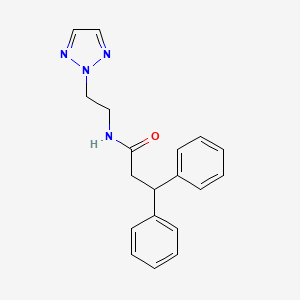

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.

科学的研究の応用

Film Detection Method for Tritium-Labelled Proteins and Nucleic Acids

Bonner and Laskey (1974) described a method for detecting tritium in polyacrylamide gels using scintillation autography. This method, involving 2,5-diphenyloxazole, is more sensitive than conventional autoradiography, allowing the detection of lower levels of radioactivity in gels (Bonner & Laskey, 1974).

Catalytic Activity of Aluminum Complexes

Bakthavachalam and Reddy (2013) synthesized aluminum complexes of triaza framework ligands, demonstrating their catalytic activity in the polymerization of ε-caprolactone. These complexes offer potential applications in materials science and catalysis (Bakthavachalam & Reddy, 2013).

Peptidotriazoles on Solid Phase

Tornøe, Christensen, and Meldal (2002) reported the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, producing 1,4-substituted [1,2,3]-triazoles. This method is highly efficient for synthesizing peptidotriazoles, useful in peptide chemistry (Tornøe, Christensen, & Meldal, 2002).

DFT and Spectroscopic Studies of Triazole Derivatives

Zacharias et al. (2018) conducted a study on a triazole derivative, focusing on its density functional theory (DFT) studies, spectroscopic analyses, and molecular electrostatic potential studies. These insights are valuable for understanding the electronic properties of such compounds (Zacharias et al., 2018).

Synthesis of Ordered Polyamide

Ueda and Sugiyama (1994) explored the synthesis of ordered polyamides by direct polycondensation, using components like diphenyl phosphonate. This research contributes to the development of advanced polymeric materials (Ueda & Sugiyama, 1994).

Alkylating Benzamides with Melanoma Cytotoxicity

Wolf et al. (2004) studied radioiodinated N-(2-(diethylamino)ethyl)benzamides, which show selective activity for melanotic melanoma. This research has implications in targeted drug delivery for melanoma treatment (Wolf et al., 2004).

Syntheses and Biological Activities of Benzotriazole Compounds

Xu et al. (2006) synthesized novel benzotriazole compounds containing a thioamide group, analyzing their antifungal activities. This work contributes to the development of new antifungal agents (Xu et al., 2006).

Click Chemistry in Drug Discovery

Kolb, Sharpless, and The Scripps (2003) discussed the impact of click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation, on drug discovery. This approach has wide-ranging applications in lead finding, proteomics, and DNA research (Kolb, Sharpless, & The Scripps, 2003).

特性

IUPAC Name |

3,3-diphenyl-N-[2-(triazol-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-19(20-13-14-23-21-11-12-22-23)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFJOOUJRGGDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B2761493.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761497.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(Carbamoylamino)benzoic acid [2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B2761502.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2761508.png)

![(1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2761511.png)

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2761515.png)